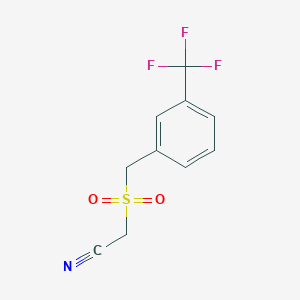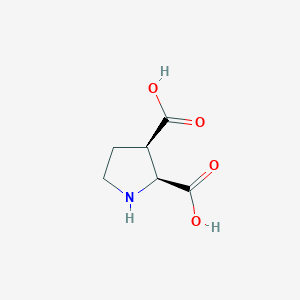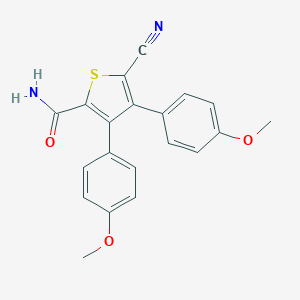
(2,4-Difluorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluorophenyl)methanethiol is an organosulfur compound with the molecular formula C(_7)H(_6)F(_2)S It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)methanethiol typically involves the introduction of a thiol group to a difluorobenzene derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,4-difluorobenzyl chloride, reacts with a thiolating agent like sodium hydrosulfide (NaSH) under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. For instance, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates, which are then thiolated using appropriate reagents . This method offers advantages such as reduced reaction times and improved yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (RSSR) using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or iodine (I(_2)).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and regioselectivity of the substitution.
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon (R-H) using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H(_2)O(_2)), iodine (I(_2)).
Substitution: Electrophiles such as halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)).
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Major Products:
Oxidation: Disulfides (RSSR).
Substitution: Substituted difluorophenyl derivatives.
Reduction: Corresponding hydrocarbons.
Scientific Research Applications
(2,4-Difluorophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity and pharmacokinetics.
Comparison with Similar Compounds
Methanethiol (CH(_3)SH): A simple thiol with a single carbon atom.
Ethanethiol (C(_2)H(_5)SH): A thiol with two carbon atoms.
(2,4-Difluorophenyl)ethanethiol (C(_8)H(_8)F(_2)S): A similar compound with an ethyl group instead of a methylene group.
Uniqueness: (2,4-Difluorophenyl)methanethiol is unique due to the presence of two fluorine atoms on the aromatic ring, which significantly influences its chemical reactivity and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2,4-difluorophenyl)methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVKITNMPZZCSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375767 |
Source


|
| Record name | (2,4-difluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170924-51-3 |
Source


|
| Record name | 2,4-Difluorobenzenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170924-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-difluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B62517.png)





![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)




![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)


